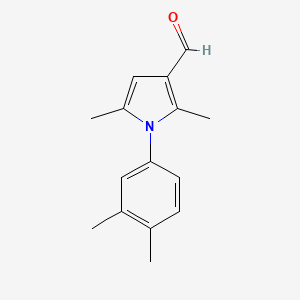
1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
The compound "1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of the compound . For instance, the use of a similar compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, as a derivatization reagent for HPLC analysis of amino acids, suggests that the compound of interest may also have applications in analytical chemistry .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For example, the Hantzsch condensation reaction is used to synthesize dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, which indicates that similar condensation methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides an example of the use of NMR, UV–Visible, FT-IR, and Mass spectroscopy for characterization, which could be relevant for the synthesis analysis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate has been determined, showing coordination through nitrogen and oxygen atoms . This suggests that the molecular structure of "1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" could also be studied using similar crystallographic methods to understand its coordination behavior.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the literature. For example, the photochemical and thermal reactivity of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives has been investigated, indicating that the compound of interest may also exhibit interesting reactivity under light or heat . Additionally, the reaction of dimethylthallium(III) hydroxide with pyridine-2-carbaldehyde thiosemicarbazone to form a complex provides insights into the potential reactions involving metal coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using experimental and computational methods. For example, a combined experimental and quantum chemical study on a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has provided insights into its molecular structure, spectroscopic properties, and interaction analysis . Such studies could be used as a reference for analyzing the physical and chemical properties of "1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde".
Applications De Recherche Scientifique
Stereoselectivity and Racemization
N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, including derivatives similar to 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been explored for their stereochemical properties. Studies have involved the synthesis of these compounds and the evaluation of their barriers to racemization, particularly concerning the partial rotation around the C–N bond. This aspect is crucial in understanding the stereochemical stability of such compounds, which is important for their potential applications in asymmetric synthesis and chiral separation technologies (Vorkapić-Furač et al., 1989).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrrole derivatives, including compounds structurally related to 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These investigations delve into the synthesis processes, such as aldol condensation, and employ various spectroscopic techniques for characterization. Quantum chemical calculations have been used to correlate experimental data, providing insights into molecular structures and interactions (Singh et al., 2014).
Precursor for Advanced Compounds
Research has been conducted on the use of 1H-pyrrole-3-carbaldehyde derivatives as precursors for advanced compounds, including chiral bidentate phosphine ligands. This involves exploring methods for synthesizing these pyrrole derivatives and converting them into other useful chemical entities. The transformation of the formyl fragment into a Schiff base and the reduction of phosphoryl groups have been studied, indicating potential pathways for creating complex and specialized molecules (Smaliy et al., 2013).
Photochemical Properties
The photochemical behavior of substituted pyrrole derivatives has been investigated, particularly focusing on the reactivity under irradiation in the presence of aromatic compounds. These studies provide insights into the potential use of such compounds in photochemical applications, including light-induced synthesis and photodynamic therapy (D’Auria et al., 1997).
Hydrogen-Bonding Patterns
The investigation of hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole is significant for understanding intermolecular interactions. This research can impact the design of molecular assemblies and materials with specific properties, such as in the fields of supramolecular chemistry and material science (Senge & Smith, 2005).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-15(7-11(10)2)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMVAFRDSAPHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358120 | |
| Record name | 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
347331-56-0 | |
| Record name | 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
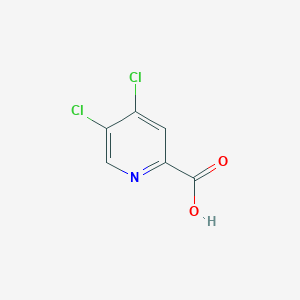


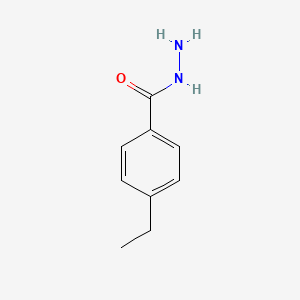
![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

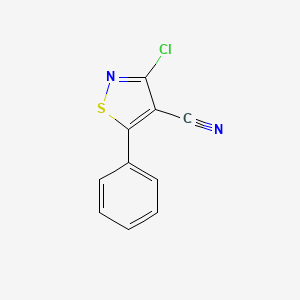

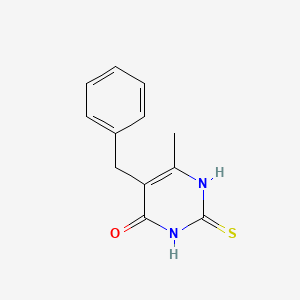
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)